molecular formula C22H26N4O B591743 Azidophenazocine CAS No. 135250-44-1

Azidophenazocine

Cat. No.: B591743
CAS No.: 135250-44-1
M. Wt: 362.477
InChI Key: GQTRBIHWSNSGTH-YDFBLROQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidophenazocine is a selective sigma receptor ligand characterized by its high affinity for sigma receptors, particularly in immune cells such as splenic lymphocytes. Radioreceptor assays demonstrate its ability to effectively block sigma ligands like [³H]haloperidol (IC₅₀ = 30 nM, Kᵢ = 19.0 nM) and ³H-pentazocine (IC₅₀ = 40 nM, Kᵢ = 350 nM), while showing negligible binding to dopamine D2 receptors (IC₅₀ > 5 µM for [³H]spiperone) . Its photoaffinity labeling properties revealed a 57 kDa protein on splenocyte membranes, confirming its specificity for sigma receptors. Functionally, this compound inhibits Con A-induced interferon (IFN) production in lymphocytes, underscoring its role in modulating immune responses .

Properties

CAS No.

135250-44-1

Molecular Formula

C22H26N4O

Molecular Weight

362.477

InChI

InChI=1S/C22H26N4O/c1-15-21-13-17-5-8-19(27)14-20(17)22(15,2)10-12-26(21)11-9-16-3-6-18(7-4-16)24-25-23/h3-8,14-15,21,27H,9-13H2,1-2H3/t15-,21+,22+/m1/s1

InChI Key

GQTRBIHWSNSGTH-YDFBLROQSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)N=[N+]=[N-])C)C=C(C=C3)O

Synonyms

azidophenazocine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

  • (+)-1-Propyl-3-(3-hydroxyphenyl)piperidine [(+)-PPP] :
    This sigma ligand binds to splenic lymphocytes with a Kd of 40.8 nM and Bmax of 2.32 pmol/mg . Unlike azidophenazocine, (+)-PPP lacks an azide group, which may reduce its utility in photoaffinity labeling studies.
  • 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine: A structurally related compound (CAS 1369862-03-2) with a dibenzazocine backbone.

Functional Analogues

  • Haloperidol :
    A classical antipsychotic with high sigma receptor affinity. However, it also binds strongly to D2 dopamine receptors (unlike this compound), limiting its selectivity .
  • (+)-Pentazocine: A sigma-1 receptor agonist with a Kᵢ of 350 nM in splenocytes, significantly higher than this compound’s Kᵢ of 19 nM for sigma receptors, indicating lower potency .
  • 1,3-Di(2-tolyl)guanidine (DTG): A non-selective sigma receptor ligand. While it competes with this compound in binding assays, its broader receptor interactions reduce specificity compared to this compound .

Key Research Findings: Binding and Functional Data

Table 1: Comparative Binding Affinities and Functional Properties

Compound Target Receptor Kᵢ / IC₅₀ (nM) Functional Effect Specificity Notes
This compound Sigma 19.0 (Kᵢ) Inhibits Con A-induced IFN production No D2 binding (IC₅₀ > 5 µM)
(+)-PPP Sigma 40.8 (Kd) Not reported Lower Bmax vs. This compound
Haloperidol Sigma / D2 ~1–10 (Kᵢ) Antipsychotic effects High D2 affinity limits selectivity
(+)-Pentazocine Sigma-1 350 (Kᵢ) Sigma-1 agonism Lower potency than this compound
DTG Sigma (non-selective) ~20–50 (Kᵢ) Broad sigma modulation Lacks photoaffinity labeling utility

Mechanistic and Application Differences

  • Photoaffinity Labeling: this compound’s azide group enables covalent binding to sigma receptors, making it invaluable for identifying receptor proteins (e.g., the 57 kDa protein in splenocytes). This property is absent in (+)-PPP or DTG .

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